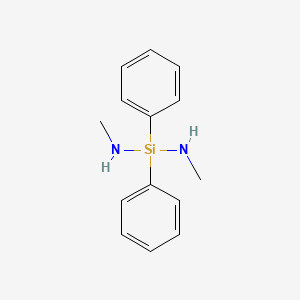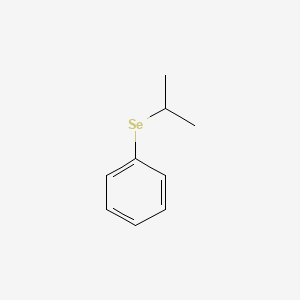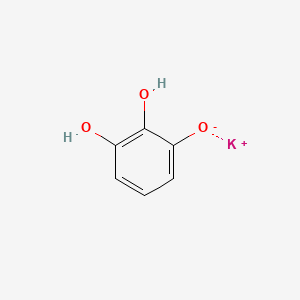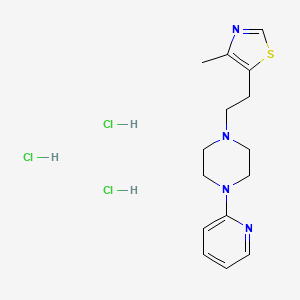![molecular formula C11H13NO3S B14711399 Methyl 2-[(dimethylcarbamothioyl)oxy]benzoate CAS No. 13522-58-2](/img/structure/B14711399.png)
Methyl 2-[(dimethylcarbamothioyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-carbomethoxyphenyl) N,N-dimethylthiocarbamate is an organosulfur compound that belongs to the class of thiocarbamates Thiocarbamates are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-carbomethoxyphenyl) N,N-dimethylthiocarbamate typically involves the reaction of 2-carbomethoxyphenol with N,N-dimethylthiocarbamyl chloride. The reaction is carried out in the presence of a base, such as potassium hydroxide, and a solvent like tetrahydrofuran. The reaction mixture is maintained at a low temperature to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
O-(2-carbomethoxyphenyl) N,N-dimethylthiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
O-(2-carbomethoxyphenyl) N,N-dimethylthiocarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiocarbamate derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of fungicides and rubber chemicals.
Mécanisme D'action
The mechanism of action of O-(2-carbomethoxyphenyl) N,N-dimethylthiocarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites on proteins or DNA. This leads to the inhibition of microbial growth or the modulation of biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dimethyldithiocarbamate: An organosulfur compound used as a precursor to fungicides and rubber chemicals.
N,N-dimethyldithiocarbamate: Known for its antimicrobial properties and used in various industrial applications.
Uniqueness
O-(2-carbomethoxyphenyl) N,N-dimethylthiocarbamate is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential antimicrobial properties make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
13522-58-2 |
|---|---|
Formule moléculaire |
C11H13NO3S |
Poids moléculaire |
239.29 g/mol |
Nom IUPAC |
methyl 2-(dimethylcarbamothioyloxy)benzoate |
InChI |
InChI=1S/C11H13NO3S/c1-12(2)11(16)15-9-7-5-4-6-8(9)10(13)14-3/h4-7H,1-3H3 |
Clé InChI |
HEXHFSWVDUAPEZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=S)OC1=CC=CC=C1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium](/img/structure/B14711356.png)









